1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde
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Overview
Description
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the aldehyde functional group at the 7-position adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate followed by cyclization can yield the desired compound . Another method involves the use of 1,3-diketones in glacial acetic acid, which has been widely used for the synthesis of similar pyrazolopyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazolo[3,4-C]pyridine-7-carboxylic acid.
Reduction: Formation of pyrazolo[3,4-C]pyridine-7-methanol.
Substitution: Formation of various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-D]pyrimidine:
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-4H,(H,9,10) |
InChI Key |
NPZNWUXUWILRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)C=O |
Origin of Product |
United States |
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